molecular formula C8H11NO4 B2429304 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid CAS No. 1337926-15-4

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

Cat. No.: B2429304
CAS No.: 1337926-15-4
M. Wt: 185.179
InChI Key: CRQUSJPUMBMFTN-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . This compound is characterized by a pyrrolidine ring substituted with a dimethyl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid typically involves the reaction of 3,3-dimethyl-2,5-dioxopyrrolidine with acetic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is unique due to its specific structural features, such as the dimethyl substitution on the pyrrolidine ring and the presence of an acetic acid moiety. These characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-8(2)3-5(10)9(7(8)13)4-6(11)12/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQUSJPUMBMFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337926-15-4
Record name 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
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